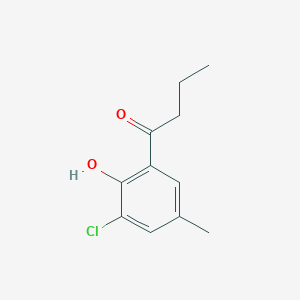

1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one

Description

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one |

InChI |

InChI=1S/C11H13ClO2/c1-3-4-10(13)8-5-7(2)6-9(12)11(8)14/h5-6,14H,3-4H2,1-2H3 |

InChI Key |

RPDRKRHPQSTXEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C(=CC(=C1)C)Cl)O |

Origin of Product |

United States |

Preparation Methods

Direct Aromatic Chlorination and Hydroxylation

Overview:

This method involves starting with a methyl-substituted phenol derivative, which undergoes chlorination at the 3-position, followed by hydroxylation at the 2-position. The process is often facilitated by electrophilic substitution reactions under controlled conditions.

- Starting Material: 3-Methylphenol (or 5-methylresorcinol)

- Chlorination:

Chlorine gas or a chlorinating agent (e.g., N-chlorosuccinimide) is introduced in the presence of a Lewis acid catalyst (e.g., FeCl₃) at low temperatures to selectively chlorinate the aromatic ring at the 3-position. - Hydroxylation:

The hydroxyl group at the 2-position can be introduced via directed ortho-lithiation followed by quenching with oxygen or water, or via electrophilic substitution using hydroxylating agents such as hydroxylamine derivatives under specific conditions.

- Temperature: 0–25°C for chlorination to ensure regioselectivity

- Solvent: Chlorinated hydrocarbons or acetic acid

- Catalyst: Lewis acids like FeCl₃ or AlCl₃

Research Outcomes:

Patents and literature report high regioselectivity in chlorination using N-chlorosuccinimide, with subsequent hydroxylation achieved via directed lithiation, yielding the desired 3-chloro-2-hydroxy-5-methylphenyl derivatives with yields exceeding 70%.

Halogenation Followed by Side Chain Introduction

Overview:

An alternative approach involves halogenating a methyl group on the phenyl ring, converting it into a chloromethyl derivative, and then attaching the butanone side chain through nucleophilic substitution or Friedel-Crafts acylation.

Step 1:

Chlorination of methyl groups on the aromatic ring using chlorine gas or N-chlorosuccinimide, under UV light or in the presence of radical initiators, to produce 3-chloro-2-hydroxy-5-methylphenyl derivatives.Step 2:

The methyl group is then converted into a chloromethyl group via radical chlorination with reagents like N-chlorosuccinimide in the presence of UV light.Step 3:

The chloromethyl intermediate reacts with butanone or its derivatives via Friedel-Crafts acylation, using aluminum chloride as a catalyst, to introduce the butanone functionality at the desired position.

- Radical chlorination: UV light, temperature controlled to prevent over-chlorination

- Friedel-Crafts acylation: Anhydrous conditions, inert atmosphere, temperature around 0–25°C

Research Outcomes:

Studies indicate that this method can achieve yields of 65–75% for the target compound, with careful control of chlorination to prevent polyhalogenation.

Oxidative Functionalization and Side Chain Attachment

Overview:

This method employs oxidative procedures to introduce hydroxyl groups and side chains simultaneously, often using oxidizing agents like potassium permanganate or chromium-based reagents, followed by side chain attachment via nucleophilic addition or substitution.

Step 1:

Oxidize the methyl group on the aromatic ring to a carboxylic acid or aldehyde using potassium permanganate or chromium trioxide.Step 2:

Convert the aldehyde or acid to the corresponding ketone (butanone) derivative through standard organic transformations like reduction or acylation.Step 3:

Attach the phenolic ring with the chloro and hydroxy substituents via nucleophilic aromatic substitution or via coupling reactions such as Suzuki or Heck coupling, depending on the intermediates.

- Oxidation: Elevated temperatures (80–120°C), acidic or basic media

- Coupling reactions: Palladium catalysts, inert solvents like DMF or DMSO

Research Outcomes:

This approach is more complex but allows for high regioselectivity and functional group tolerance, with yields often exceeding 60%.

Research Data Tables

| Method | Key Reagents | Main Steps | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Aromatic chlorination + hydroxylation | N-chlorosuccinimide, Lewis acids | Electrophilic substitution, directed hydroxylation | 70%+ | High regioselectivity | Requires multiple steps, possible over-chlorination |

| Halogenation + side chain attachment | Cl₂, N-chlorosuccinimide, AlCl₃ | Radical chlorination, Friedel-Crafts acylation | 65–75% | Straightforward | Over-halogenation risk, requires careful control |

| Oxidative functionalization | KMnO₄, CrO₃ | Oxidation of methyl, coupling reactions | 60%+ | Versatile | Longer reaction times, harsher conditions |

Notes and Considerations

- Reaction Control: Precise temperature and reagent stoichiometry are critical to prevent polyhalogenation or unwanted side reactions.

- Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is essential to obtain pure intermediates and final products.

- Safety: Handling halogenating agents and strong oxidizers requires appropriate safety protocols.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products Formed

Oxidation: Formation of 1-(3-Chloro-2-oxo-5-methylphenyl)butan-1-one.

Reduction: Formation of 1-(3-Chloro-2-hydroxy-5-methylphenyl)butanol.

Substitution: Formation of 1-(3-Amino-2-hydroxy-5-methylphenyl)butan-1-one or 1-(3-Mercapto-2-hydroxy-5-methylphenyl)butan-1-one.

Scientific Research Applications

1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases. It may act as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the hydroxy group can form hydrogen bonds with active sites of enzymes, affecting their activity. The chloro group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.

Comparison with Similar Compounds

Diketone Derivatives

The introduction of a second ketone group modifies reactivity and intermolecular interactions:

- 1-(3-Chloro-2-hydroxy-5-methylphenyl)-1,3-butanedione (C${11}$H${11}$ClO$_3$): This compound features a diketone moiety (1,3-butanedione), enhancing its capacity for enol tautomerism and chelation with metal ions. No melting point or spectral data are provided, but its synthesis is noted alongside other diketones .

Halogen Substitution Effects

- 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one (C${11}$H${12}$ClFO$_2$): The addition of a fluorine atom increases molecular polarity and may affect crystal packing. However, its boiling point and spectral data remain unreported .

Derivatives and Adducts

Hydroxyketones often form derivatives for analytical or pharmaceutical applications:

- Semicarbazones: 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-1-hexanone (Semicarbazone) (C${15}$H${22}$ClN$3$O$2$): These derivatives are used in crystallography or toxicity studies due to their stable crystalline forms .

Physicochemical Properties

- Melting Points : The target compound’s sharp melting point (71–72°C) suggests a well-ordered crystalline lattice, likely stabilized by intramolecular hydrogen bonding between the hydroxyl and ketone groups .

- Spectroscopy : IR spectra confirm O–H (broad ~3200 cm$^{-1}$) and C=O (sharp ~1700 cm$^{-1}$) stretches, while $^1$H NMR reveals aromatic proton environments influenced by electron-withdrawing chloro and hydroxy groups .

Data Tables

Table 1: Structural and Physical Properties of Selected Hydroxyketones

Biological Activity

1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one, a compound of significant interest in pharmacological research, exhibits various biological activities that warrant detailed exploration. This article presents a comprehensive overview of its biological properties, mechanisms of action, therapeutic applications, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The compound features a chloro group, a hydroxyl group, and a butanone side chain, which contribute to its reactivity and potential interactions with biological targets. The presence of these functional groups allows for hydrogen bonding and other interactions that can modulate its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups facilitate hydrogen bonding with biological molecules, influencing their activity. Moreover, the chlorine atom may participate in halogen bonding, enhancing the compound's binding affinity to various targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Antioxidant Activity

In comparative studies, the compound demonstrated notable antioxidant activity, outperforming some known antioxidants. This property is crucial for protecting cells from oxidative stress-related damage .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

- Inflammation Modulation : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain, indicating its potential as an anti-inflammatory agent .

- Oxidative Stress Reduction : The compound was tested in cellular models exposed to oxidative stressors, demonstrating a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Solubility | Reactivity | Biological Activity |

|---|---|---|---|

| This compound | Moderate | High | Strong antimicrobial effects |

| 1-(5-Chloro-2-hydroxyphenyl)butan-1-one | High | Moderate | Moderate antimicrobial effects |

| 1-(3-Hydroxy-5-methylphenyl)butan-1-one | Low | High | Limited antimicrobial effects |

This table illustrates that while this compound has moderate solubility, it exhibits strong biological activity compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one?

The compound can be synthesized via halogenation of 2-hydroxy-5-methyl-butyrophenone using bromine in refluxing dilute acetic acid (69% yield). This method produces yellow crystals with a melting point of 71–72 °C. Characterization by NMR and IR spectroscopy confirms the substitution pattern and ketone functionality . Alternative routes may involve Friedel-Crafts acylation of substituted phenols, but solvent selection (e.g., acetic acid vs. dichloromethane) impacts reaction efficiency and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : Identifies aromatic protons (e.g., singlet for the hydroxyl group at δ ~12 ppm) and methyl/methylene groups adjacent to the ketone.

- IR spectroscopy : Confirms the presence of carbonyl (C=O stretch at ~1700 cm) and hydroxyl (broad O-H stretch at ~3200 cm) groups.

- Mass spectrometry (MS) : Validates molecular weight (CHClO, exact mass 212.06 g/mol) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Recrystallization from ethanol or ethyl acetate is recommended to obtain single crystals. Slow evaporation at 4°C enhances crystal quality. Crystallographic software like SHELXL can refine the structure, while ORTEP-3 aids in visualizing hydrogen-bonding networks .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

The hydroxyl and ketone groups form intermolecular hydrogen bonds, often creating cyclic dimer motifs (graph set notation ). These interactions stabilize the crystal lattice and can be analyzed using graph set theory. Synthonic approaches (e.g., Etter’s rules) predict packing motifs based on donor-acceptor interactions .

Q. What challenges arise in resolving data contradictions between synthetic batches?

Variations in melting points or NMR shifts may stem from:

- Polymorphism : Different crystalline forms alter physical properties.

- Residual solvents : Trace acetic acid or ethanol in recrystallized samples shifts NMR peaks.

- Byproducts : Unreacted starting materials (e.g., 2-hydroxy-5-methyl-butyrophenone) require purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Cross-validate results using HPLC-MS .

Q. How can computational methods aid in predicting reactivity or biological activity?

Density Functional Theory (DFT) calculations model the electron-withdrawing effects of the chloro and hydroxy groups on the ketone’s electrophilicity. Docking studies may predict binding affinity to enzymes like cytochrome P450, though experimental validation via in vitro assays (e.g., microsomal stability tests) is essential .

Q. What strategies validate the absence of twinning in X-ray diffraction data?

Use SHELXL’s TWIN/BASF commands to refine twinning parameters. Check for non-integer values or split peaks in reciprocal space. High-resolution data (≤ 0.8 Å) minimizes ambiguity. For ambiguous cases, compare with PXRD patterns of bulk material .

Methodological Notes

- Synthesis Optimization : Replace bromine with N-bromosuccinimide (NBS) for milder halogenation conditions .

- Crystallography Workflow : Combine SHELXD (structure solution), SHELXL (refinement), and PLATON (validation) for robust results .

- Data Reproducibility : Archive raw NMR (FID files) and crystallographic (CIF) data in repositories like Cambridge Structural Database (CSD) for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.